Colneleic acid

Descripción general

Descripción

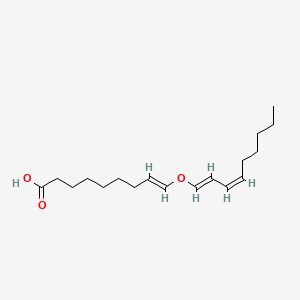

El ácido colneleico es un ácido graso de cadena larga y éter divinílico derivado del ácido linoleico. Se caracteriza por la presencia de un esqueleto de ácido 8-nonenoico en el que el hidrógeno en la posición 9 es sustituido por un grupo (1E,3Z)-nona-1,3-dien-1-iloxi . Este compuesto se encuentra principalmente en las plantas y juega un papel significativo en los mecanismos de defensa de las plantas, particularmente contra las infecciones por nematodos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido colneleico se sintetiza mediante la acción de las enzimas sintasa de éter divinílico sobre el ácido 9-hidroperoxilinoleico. La enzima cataliza la conversión del ácido 9-hidroperoxilinoleico en ácido colneleico . Este proceso implica la eliminación selectiva del hidrógeno pro-R en C-8 en la biosíntesis del ácido colneleico .

Métodos de Producción Industrial: la síntesis enzimática utilizando sistemas recombinantes de levadura o bacterias que expresan la sintasa de éter divinílico podría ser un método potencial para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido colneleico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar hidroperóxidos y otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir el ácido colneleico en sus alcoholes correspondientes.

Sustitución: El enlace éter en el ácido colneleico puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves.

Principales Productos:

Oxidación: Hidroperóxidos y otros ácidos grasos oxigenados.

Reducción: Alcoholes y ácidos grasos reducidos.

Sustitución: Derivados de éter con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Biochemical Research

Colneleic acid plays a significant role in biochemical research, particularly in studies related to lipid metabolism and the biosynthesis of fatty acids.

- Biosynthetic Pathways : Research has shown that this compound is produced enzymatically from linoleic acid via hydroperoxide intermediates. Studies indicate that the conversion process involves specific enzymes found in plant tissues, such as potato tubers . This enzymatic conversion is crucial for understanding the metabolic pathways of fatty acids and their derivatives.

- Stereospecificity in Biosynthesis : this compound's formation involves stereospecific reactions, which are important for elucidating the mechanisms behind fatty acid transformations. For instance, studies have demonstrated that the abstraction of hydrogen atoms during the conversion process leads to distinct stereochemical outcomes, influencing the resulting fatty acid structures .

Agricultural Applications

This compound has potential applications in agriculture, particularly in plant physiology and crop protection.

- Stress Response : The accumulation of this compound in plants has been linked to stress responses, such as those induced by pathogens or environmental factors. Its presence can indicate metabolic changes that enhance plant resilience against biotic and abiotic stresses .

- Pest Resistance : Some studies suggest that this compound and its derivatives may contribute to the development of pest resistance in plants. By understanding how these compounds function within plant defense mechanisms, researchers can potentially develop crops with enhanced protective traits .

Medicinal Potential

The therapeutic potential of this compound is an emerging area of interest, particularly regarding its anti-inflammatory and anticancer properties.

- Anti-inflammatory Effects : this compound has been classified among reactive electrophile species that interact with various biological molecules, including proteins and nucleic acids. This interaction may modulate inflammatory pathways, suggesting its potential use in developing anti-inflammatory agents .

- Cancer Research : There is ongoing research into how this compound might influence cancer cell growth and survival. Its ability to activate specific cellular pathways could make it a candidate for further investigation as a therapeutic agent against certain types of cancer .

Summary Table of Applications

Case Study 1: Enzymatic Conversion Mechanisms

A study conducted on potato tubers demonstrated the enzymatic conversion of linoleic acid into this compound using hydroperoxide intermediates. The findings highlighted the specificity of enzymes involved and provided insights into metabolic pathways relevant to plant biochemistry .

Case Study 2: Plant Stress Responses

Research focusing on various crops showed that increased levels of this compound correlate with enhanced resistance to environmental stressors like drought and pathogen attack. This suggests that manipulating this compound levels could be a strategy for improving crop resilience .

Mecanismo De Acción

El ácido colneleico ejerce sus efectos a través de su función como molécula de señalización en las plantas. Está involucrado en la biosíntesis de los oxilipines, que son cruciales para la defensa y el desarrollo de las plantas. Los objetivos moleculares incluyen enzimas involucradas en la vía de la lipooxigenasa, lo que lleva a la producción de varios oxilipines que median las respuestas de defensa .

Compuestos Similares:

Ácido Colnelénico: Otro ácido graso de éter divinílico derivado del ácido linolénico, con una estructura similar pero diferentes posiciones de enlace doble.

Ácido Linoleico: El precursor del ácido colneleico, un ácido graso poliinsaturado omega-6.

Ácido Linolénico: El precursor del ácido colnelénico, un ácido graso poliinsaturado omega-3.

Singularidad: El ácido colneleico es único debido a su papel específico en los mecanismos de defensa de las plantas y su estructura distintiva de éter divinílico. A diferencia de sus precursores, los ácidos linoleico y linolénico, el ácido colneleico tiene funciones especializadas en la señalización y la defensa .

Comparación Con Compuestos Similares

Colnelenic Acid: Another divinyl ether fatty acid derived from linolenic acid, with a similar structure but different double bond positions.

Linoleic Acid: The precursor of colneleic acid, a polyunsaturated omega-6 fatty acid.

Linolenic Acid: The precursor of colnelenic acid, a polyunsaturated omega-3 fatty acid.

Uniqueness: this compound is unique due to its specific role in plant defense mechanisms and its distinct divinyl ether structure. Unlike its precursors, linoleic and linolenic acids, this compound has specialized functions in signaling and defense .

Actividad Biológica

Colneleic acid, an unsaturated ether fatty acid derived from linoleic acid, has garnered attention for its significant biological activities, particularly in plant defense mechanisms. This article delves into the various aspects of this compound's biological activity, including its antimicrobial properties, effects on plant pathogens, and potential therapeutic applications.

This compound is synthesized through a lipoxygenase-mediated pathway in plants. This compound is characterized by its unique divinyl ether structure, which contributes to its reactivity and biological activity. The synthesis of this compound occurs in response to environmental stressors, particularly pathogen attacks, suggesting a role in plant defense mechanisms.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that it significantly inhibits the growth of several fungi and oomycetes, including Phytophthora infestans, the causative agent of late blight in potatoes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Concentration (μM) | Effectiveness (%) |

|---|---|---|

| Phytophthora infestans | 100 | 50% |

| Alternaria brassicicola | 100 | 45% |

| Botrytis cinerea | 100 | 40% |

| Rhizopus spp. | 100 | 35% |

The above table summarizes the effectiveness of this compound against various pathogens at a concentration of 100 μM. The compound's ability to inhibit pathogen growth is crucial for its potential application in agricultural practices.

This compound's antimicrobial action is believed to stem from its ability to disrupt cellular processes in pathogens. It interacts with microbial membranes, leading to increased permeability and subsequent cell lysis. Additionally, this compound may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects .

Case Studies

-

Potato Late Blight Resistance :

A study conducted on potato plants demonstrated that this compound levels increased significantly in response to infection by Phytophthora infestans. The accumulation of this compound was correlated with enhanced resistance in certain potato cultivars . -

Inhibition of Germination :

This compound has been shown to inhibit the germination of zoospores from P. infestans, providing evidence for its role in plant defense strategies .

Therapeutic Potential

Beyond its agricultural applications, this compound's biological activity suggests potential therapeutic uses. Its anti-inflammatory properties may be leveraged in treating conditions associated with chronic inflammation. Research indicates that compounds similar to this compound can modulate pathways involved in inflammation and cancer progression .

Table 2: Potential Therapeutic Targets

| Target Pathway | Effect of this compound |

|---|---|

| NF-κB | Inhibition of activation |

| PPARγ | Modulation of gene expression |

| Lipoxygenase Pathway | Inhibition of enzyme activity |

Propiedades

IUPAC Name |

(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZKKFXQEIBVEV-CXXUKANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=COC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214758 | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52761-34-9 | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52761-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colneleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'E,4'Z,8E)-Colneleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.